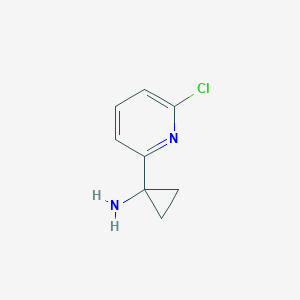

1-(6-Chloropyridin-2-yl)cyclopropanamine

Description

Properties

IUPAC Name |

1-(6-chloropyridin-2-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-7-3-1-2-6(11-7)8(10)4-5-8/h1-3H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULHYYRPMQERTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC(=CC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717102 | |

| Record name | 1-(6-Chloropyridin-2-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-69-9 | |

| Record name | 1-(6-Chloropyridin-2-yl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(6-Chloropyridin-2-yl)cyclopropanamine

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 1-(6-Chloropyridin-2-yl)cyclopropanamine, a critical building block in modern medicinal chemistry. This compound serves as a key structural motif in the development of therapeutic agents, most notably as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), a target of interest for various disease states including cancer and central nervous system disorders.[1] We present two robust, proposed synthetic methodologies, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental protocols, comprehensive characterization data, and expert insights to facilitate the successful synthesis and validation of this high-value intermediate.

Introduction: The Strategic Value of the Cyclopropylamine Scaffold

The cyclopropylamine moiety is a privileged scaffold in drug design.[2][3] The inherent strain of the three-membered ring (approximately 27 kcal/mol) imparts unique conformational constraints and electronic properties that can enhance binding affinity, improve metabolic stability, and modulate pKa when incorporated into a larger molecule.[4] Specifically, the 1-(heteroaryl)cyclopropanamine structure has emerged as a powerful pharmacophore.

This compound is particularly valuable. The chloropyridine ring offers a versatile handle for further functionalization via cross-coupling reactions, while the primary amine provides a nucleophilic center for amide bond formation or other conjugations. This combination makes it an ideal precursor for constructing complex molecular architectures required for potent and selective enzyme inhibition.[5] This guide details two effective pathways to access this compound, starting from commercially available materials.

Overview of Synthetic Strategies

Two principal synthetic routes are proposed, leveraging distinct and powerful transformations in organic chemistry. Method 1 utilizes a direct, titanium-mediated approach, while Method 2 follows a more classical multi-step sequence. The choice between these methods may depend on available starting materials, scale, and specific laboratory capabilities.

Caption: Proposed Synthetic Pathways to the Target Compound.

Method 1: Titanium-Mediated Synthesis via Kulinkovich-Szymoniak Reaction

This approach is highly efficient, constructing the cyclopropylamine core in a single, elegant step from a nitrile precursor. The key transformation is the Kulinkovich-Szymoniak reaction, a powerful method for synthesizing primary cyclopropylamines.[6]

Rationale and Mechanistic Insight

The reaction proceeds via the in situ formation of a titanacyclopropane intermediate from the reaction of a titanium(IV) alkoxide with at least two equivalents of a Grignard reagent bearing β-hydrogens (e.g., EtMgBr).[7][8] This highly reactive intermediate acts as a 1,2-dicarbanion equivalent. It adds to the nitrile group to form an azatitanacyclopentene, which, upon Lewis acid-mediated workup, rearranges to yield the desired primary cyclopropylamine.[6] The choice of Ti(OiPr)₄ is strategic; it is commercially available, soluble, and effectively facilitates the formation of the active titanium species.

Caption: Mechanism of the Kulinkovich-Szymoniak Reaction.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-cyanopyridine

This precursor can be synthesized from 2,6-dichloropyridine via nucleophilic aromatic substitution.

-

To a solution of 2,6-dichloropyridine (1 equiv.) in DMSO, add sodium cyanide (1.1 equiv.).

-

Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-6-cyanopyridine.

Step 2: Kulinkovich-Szymoniak Cyclopropanation

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add a solution of 2-chloro-6-cyanopyridine (1 equiv.) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add titanium(IV) isopropoxide (1.2 equiv.) dropwise.

-

To this mixture, add a solution of ethylmagnesium bromide (2.5 equiv., typically 3.0 M in Et₂O) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction back to 0 °C and quench by the slow, dropwise addition of BF₃·OEt₂ (2.0 equiv.).

-

Stir for an additional 30 minutes, then add 1 M NaOH solution until the mixture becomes basic (pH > 10).

-

Filter the resulting suspension through a pad of Celite®, washing the pad with ethyl acetate.

-

Separate the layers of the filtrate and extract the aqueous phase with ethyl acetate (2x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude amine by column chromatography (silica gel, eluting with a gradient of DCM/MeOH, potentially with 1% Et₃N to prevent tailing).

| Parameter | Step 1: Cyanation | Step 2: Cyclopropanation |

| Key Reagents | 2,6-Dichloropyridine, NaCN | 2-Chloro-6-cyanopyridine, Ti(OiPr)₄, EtMgBr |

| Solvent | DMSO | THF / Et₂O |

| Temperature | 90-100 °C | 0 °C to Room Temp. |

| Typical Time | 4-6 hours | 3-5 hours |

| Workup | Aqueous extraction | Lewis acid quench, basic workup |

| Est. Yield | 70-85% | 50-70% |

Method 2: Classical Cyclization and Nitrile Reduction

This alternative route builds the cyclopropane ring onto the pyridine core before installing the amine functionality. It is a robust, albeit longer, pathway that relies on well-established, high-yielding transformations.

Rationale and Procedural Logic

The synthesis begins with a nucleophilic substitution on 2,6-dichloropyridine using the malononitrile anion. The resulting adduct is a perfect precursor for cyclization. The use of 1,2-dibromoethane as a C2-electrophile allows for a tandem alkylation-cyclization cascade to form the cyclopropanecarbonitrile intermediate. This method provides excellent control as each step can be isolated and purified. The final, critical step is the reduction of the nitrile. Lithium aluminum hydride (LiAlH₄) is a powerful and effective choice for this transformation, though alternative methods like catalytic hydrogenation could be employed for improved safety and scalability.

Experimental Protocols

Step 1: Synthesis of 2-(6-chloropyridin-2-yl)malononitrile

-

In a flask cooled to 0 °C, add sodium hydride (2.2 equiv., 60% dispersion in mineral oil) to anhydrous THF.

-

Slowly add a solution of malononitrile (2.0 equiv.) in THF.

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add a solution of 2,6-dichloropyridine (1 equiv.) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract with ethyl acetate (3x), combine organic layers, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the desired product.

Step 2: Synthesis of 1-(6-Chloropyridin-2-yl)cyclopropanecarbonitrile

-

Dissolve the product from Step 1 (1 equiv.) in anhydrous DMF.

-

Add potassium carbonate (3.0 equiv.) and 1,2-dibromoethane (1.2 equiv.).

-

Heat the mixture to 80 °C and stir for 12-16 hours.

-

Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

Step 3: Reduction to this compound

-

Under an inert atmosphere, add LiAlH₄ (2.0 equiv.) to a flask containing anhydrous THF and cool to 0 °C.

-

Slowly add a solution of the cyclopropanecarbonitrile from Step 2 (1 equiv.) in THF.

-

After addition, remove the ice bath and heat the reaction to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and carefully quench sequentially with H₂O (X mL), 15% NaOH (X mL), and H₂O (3X mL), where X = grams of LiAlH₄ used.

-

Stir the resulting granular precipitate vigorously for 1 hour.

-

Filter the solid and wash thoroughly with ethyl acetate.

-

Concentrate the filtrate and purify by column chromatography as described in Method 1.

Comprehensive Characterization of the Final Product

Unequivocal structural confirmation is paramount. A combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy should be employed.

| Technique | Expected Observation |

| ¹H NMR | Pyridine protons: 3H, complex multiplet pattern (triplet and two doublets) between δ 7.2-7.8 ppm. Cyclopropane protons: 4H, two distinct multiplets (AA'BB' system) between δ 1.0-1.6 ppm. Amine protons: 2H, broad singlet, chemical shift variable (δ ~1.5-3.0 ppm). |

| ¹³C NMR | Pyridine carbons: 5 signals, including two quaternary carbons (~164, ~150 ppm) and three CH carbons (~140, ~120, ~118 ppm). Cyclopropane carbons: C1 (quaternary) ~35 ppm; CH₂'s ~15 ppm. |

| Mass Spec (ESI+) | [M+H]⁺: Calculated for C₈H₉ClN₂: 169.05 (³⁵Cl) and 171.05 (³⁷Cl) in an ~3:1 ratio. |

| IR Spectroscopy | N-H stretch: Two medium bands ~3300-3400 cm⁻¹ (primary amine). C-H stretch (Aromatic): ~3050-3100 cm⁻¹. C-H stretch (Aliphatic): ~2850-3000 cm⁻¹. C=N/C=C stretch: ~1570-1600 cm⁻¹ (pyridine ring). |

Conclusion

This guide outlines two scientifically sound and versatile methodologies for the synthesis of this compound. The titanium-mediated Kulinkovich-Szymoniak reaction offers a convergent and rapid route, embodying modern organometallic chemistry. The classical cyclization-reduction pathway provides a robust, stepwise alternative suitable for process optimization and scale-up. The detailed characterization data serve as a benchmark for confirming the identity and purity of this valuable synthetic intermediate, empowering researchers in their pursuit of novel therapeutics.

References

- US4590292A - Process for the manufacture of cyclopropylamine.

-

Synthesis of cyclopropanes . Organic Chemistry Portal. [Link]

-

Kulinkovich Reaction . Organic Chemistry Portal. [Link]

-

Electronic supplementary information . The Royal Society of Chemistry. [Link]

-

de Meijere, A., et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride . Beilstein Journal of Organic Chemistry. [Link]

- CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process.

-

G. K. T. Johansson, et al. Catalytic Cyclopropanation of Alkenes Using Diazo Compounds Generated in Situ. A Novel Route to 2-Arylcyclopropylamines . Organic Letters. [Link]

-

Kulinkovich-Szymoniak Reaction . Organic Chemistry Portal. [Link]

- WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

-

Kulinkovich reaction . Wikipedia. [Link]

-

Preparation of Cyanopyridines by Direct Cyanation . University of Nebraska-Lincoln. [Link]

-

Cyclopropylamine . NIST WebBook. [Link]

-

Ashenhurst, J. Cyclopropanation of Alkenes . Master Organic Chemistry. [Link]

-

Salman, A. S. Synthesis and reaction of cyanopyridone derivatives and their potential biological activities . Pharmazie. [Link]

-

Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications . Journal of Pharmaceutical Reports. [Link]

-

7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Patent US-9868739-B2 . PubChem. [Link]

-

Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio . Longdom Publishing. [Link]

-

mass spectrum of cyclopropane . Doc Brown's Chemistry. [Link]

-

Cyclopropylamine IR Spectrum . NIST WebBook. [Link]

-

2-[1-(6-Chloropyridin-2-yl)cyclopropyl]ethan-1-amine . PubChem. [Link]

-

Iwasawa, N., et al. Catalytic Cyclopropanation of Alkenes via (2-Furyl)carbene Complexes from 1-Benzoyl-cis-1-buten-3-yne with Transition Metal Compounds . The Journal of Organic Chemistry. [Link]

-

Kulinkovich Reaction . YouTube. [Link]

-

cyclopropyl cyanide . Organic Syntheses. [Link]

-

2-chloropyrimidine patented technology retrieval search results . Patsnap. [Link]

-

2-Aminopyridine IR Spectrum . NIST WebBook. [Link]

- JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2-chloronicotinic acid.

-

Blass, B.E. Cyclopropanamine Compounds and Use Thereof . ACS Medicinal Chemistry Letters. [Link]

-

Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Tu, S., et al. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent . ARKIVOC. [Link]

-

Kulinkovich reaction . Grokipedia. [Link]

-

Process for the preparation of alkyl 1-methylcyclopropanecarboxylate . Justia Patents. [Link]

-

1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride . Appchem. [Link]

-

Wang, Z., et al. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes . Nature Catalysis. [Link]

-

Abás, S., et al. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications . Molecules. [Link]

-

Cha, J. K. Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins . Organic Syntheses. [Link]

-

Recent Progress in Selective COX-2 Inhibitor Formulations and Therapeutic Applications - A Patent Review (2012-2022) . Bentham Science. [Link]

- US6297410B1 - Process for the preparation of cyclopropylacetylene.

Sources

- 1. Cyclopropanamine Compounds and Use Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. longdom.org [longdom.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]

- 7. Kulinkovich Reaction [organic-chemistry.org]

- 8. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

physicochemical properties of 1-(6-Chloropyridin-2-yl)cyclopropanamine

An In-Depth Technical Guide to the Physicochemical Properties of 1-(6-Chloropyridin-2-yl)cyclopropanamine

Introduction

This compound is a substituted heterocyclic amine that incorporates three key structural motifs: a pyridine ring, a cyclopropyl group, and a primary amine. The pyridine ring is a common scaffold in medicinal chemistry, the chlorine substituent modulates electronic properties and potential metabolic stability, and the cyclopropylamine moiety is a bioisostere for larger groups, often used to improve potency and metabolic profiles. A thorough understanding of the physicochemical properties of this molecule is paramount for its application in drug discovery and development, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides a comprehensive analysis of the core physicochemical attributes of this compound. It moves beyond a simple data sheet to offer detailed, field-proven experimental protocols for the determination of its key properties, explaining the scientific rationale behind each methodological choice. This document is intended for researchers, medicinal chemists, and drug development professionals who require a practical and foundational understanding of this compound.

Core Molecular Properties and Structure

The foundational attributes of a molecule provide the context for all its other chemical and biological behaviors. The presence of a basic nitrogen in the primary amine, another in the pyridine ring, a rigid cyclopropane ring, and an electron-withdrawing chlorine atom defines the compound's fundamental characteristics.

| Property | Value | Source |

| Chemical Name | This compound | ECHEMI[1] |

| CAS Number | 1060811-69-9 | BLDpharm[2] |

| Molecular Formula | C₈H₉ClN₂ | ECHEMI[1] |

| Molecular Weight | 168.62 g/mol | Synblock[3] |

| Chemical Structure | (Structure rendered based on name) |

Note: The hydrochloride salt of this compound is also available under CAS Number 1384264-20-3.[4]

Solubility Profile: A Qualitative and Mechanistic Approach

Solubility is a critical determinant of a compound's suitability for formulation and its bioavailability. The structure of this compound suggests a nuanced solubility profile. The polar primary amine group can form hydrogen bonds with water, promoting aqueous solubility.[5] However, the relatively nonpolar chloropyridine and cyclopropyl components will limit this solubility. As a basic compound, its solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions due to the formation of a water-soluble salt.[6]

Experimental Protocol: Qualitative Solubility Determination

This protocol systematically classifies the compound's solubility based on its acid-base properties, providing a rapid and informative assessment. The choice of solvents (water, NaOH, HCl) is designed to probe the ionization state of the amine.[7]

Materials:

-

This compound

-

Deionized Water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Small test tubes

-

Vortex mixer

-

pH paper

Procedure:

-

Water Solubility:

-

Add ~25 mg of the compound to a test tube.

-

Add 0.75 mL of deionized water in 0.25 mL increments, vortexing vigorously after each addition.

-

Observe for complete dissolution. If soluble, test the solution with pH paper. A pH > 8 confirms the basic nature of the amine.[6]

-

-

Acid Solubility (5% HCl):

-

If the compound is insoluble in water, add ~25 mg to a fresh test tube.

-

Add 0.75 mL of 5% HCl solution in increments, vortexing after each addition.

-

Rationale: The amine acts as a base and reacts with HCl to form a water-soluble ammonium chloride salt.[6] Complete dissolution indicates a basic compound.

-

-

Base Solubility (5% NaOH):

-

If the compound is insoluble in water, add ~25 mg to a fresh test tube.

-

Add 0.75 mL of 5% NaOH solution in increments, vortexing after each addition.

-

Rationale: As a basic amine, the compound is not expected to react with or dissolve in a basic solution. This step serves as a negative control.[7]

-

Caption: Workflow for qualitative solubility analysis of an amine.

Ionization Constant (pKa): Quantifying Basicity

The pKa is the pH at which a compound is 50% ionized. For a basic compound like this compound, the pKa of its conjugate acid (BH⁺) is a critical parameter. It dictates the compound's charge state at physiological pH (~7.4), which profoundly impacts receptor binding, membrane permeability, and solubility.[8] Potentiometric titration is a robust and widely used method for pKa determination.[9]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol involves titrating a solution of the compound with a strong acid and monitoring the pH. The inflection point of the resulting titration curve corresponds to the pKa.[10]

Materials:

-

This compound

-

Calibrated pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

-

0.1 M Hydrochloric Acid (HCl), standardized

-

0.1 M Sodium Hydroxide (NaOH), standardized

-

0.15 M Potassium Chloride (KCl) solution

-

Nitrogen gas source

Procedure:

-

Preparation:

-

Titration Setup:

-

Place a known volume (e.g., 20 mL) of the sample solution into a reaction vessel on a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the titration of a basic compound.[10]

-

-

Back Titration (Recommended for Bases):

-

Add a known excess of 0.1 M HCl to the solution to fully protonate the amine, bringing the pH to ~1.8-2.0.

-

Titrate the acidified solution with 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize (drift < 0.01 pH units/minute).[10]

-

Continue the titration until the pH reaches ~12.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence point.

-

The pKa is the pH value at the half-equivalence point.

-

Perform the titration in triplicate to ensure reliability and calculate the average pKa and standard deviation.[10]

-

Caption: Workflow for pKa determination via potentiometric back titration.

Lipophilicity (logP): Predicting Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is commonly expressed as the logarithm of the octanol-water partition coefficient (logP). It is a key predictor of a drug's ability to cross biological membranes. While the classic shake-flask method is foundational, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, more efficient, and less material-intensive alternative for logP determination.[11][12]

The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity.[13]

Experimental Protocol: logP Determination by RP-HPLC

This protocol uses a calibration curve generated from compounds with known logP values to determine the logP of the test compound from its retention time.

Materials:

-

HPLC system with a UV detector and a C18 column

-

This compound

-

A set of 5-7 calibration standards with known logP values spanning the expected range of the test compound.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Methanol (for sample dissolution)

Procedure:

-

Method Setup:

-

Equilibrate the C18 column with a suitable isocratic mobile phase composition (e.g., 60:40 Acetonitrile:Water). The exact ratio should be optimized to achieve good retention and peak shape for the standards and the test compound.

-

Set the flow rate (e.g., 1.0 mL/min) and UV detection wavelength (e.g., 254 nm, or the λmax of the compound).

-

-

Calibration:

-

Prepare solutions of each calibration standard and the test compound in methanol.

-

Inject each standard separately and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil.

-

For each standard, calculate the capacity factor, k: k = (t_R - t_0) / t_0

-

Calculate the logarithm of the capacity factor (log k).

-

Plot the known logP values of the standards (y-axis) against their corresponding log k values (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be > 0.98 for a valid calibration.[12]

-

-

Sample Analysis:

-

Inject the solution of this compound and record its retention time.

-

Calculate its capacity factor (k) and then its logarithm (log k).

-

Use the linear regression equation from the calibration curve to calculate the logP of the test compound.

-

Caption: Workflow for logP determination by RP-HPLC.

Predicted Spectroscopic Profile

Spectroscopic analysis provides unambiguous confirmation of a molecule's structure. While experimental spectra should be acquired for definitive characterization, the following predictions can guide interpretation.[14]

-

¹H NMR (Proton NMR):

-

Pyridine Ring: Expect three signals in the aromatic region (~7.0-8.5 ppm), likely appearing as doublets or doublets of doublets, corresponding to the three protons on the substituted pyridine ring.

-

Cyclopropyl Protons: The four protons on the cyclopropane ring are diastereotopic and will likely appear as complex multiplets in the upfield region (~0.5-1.5 ppm).

-

Amine Protons (NH₂): A broad singlet, the chemical shift of which is concentration and solvent-dependent. This peak will disappear upon shaking the sample with D₂O.[15]

-

-

¹³C NMR (Carbon NMR):

-

Expect 8 distinct carbon signals.

-

Pyridine Ring: Five signals in the aromatic region (~120-160 ppm), with the carbon bearing the chlorine atom (C-Cl) being significantly deshielded.

-

Cyclopropyl Carbons: Two signals in the highly shielded (upfield) region (~10-30 ppm) for the CH₂ groups and one quaternary carbon signal slightly more downfield.

-

-

IR (Infrared) Spectroscopy:

-

N-H Stretch: A characteristic medium-intensity doublet (for the symmetric and asymmetric stretches of the primary amine) around 3300-3500 cm⁻¹.[16]

-

C-H Stretch (sp²): Signals just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C-H Stretch (sp³): Signals just below 3000 cm⁻¹ for the cyclopropyl C-H bonds.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.[16]

-

-

Mass Spectrometry (EI-MS):

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 168.

-

Isotope Peak (M+2): Due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes), a characteristic M+2 peak at m/z = 170 with an intensity of approximately one-third of the M⁺ peak is expected, providing strong evidence for a single chlorine atom in the molecule.[16]

-

Conclusion

The are dictated by a balance of its polar amine functionality and its nonpolar chloropyridine and cyclopropyl moieties. It is predicted to be a basic compound with pH-dependent aqueous solubility, moderate lipophilicity, and a distinct spectroscopic signature. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its solubility, pKa, and logP, which are essential parameters for advancing its study in a research and drug development context. Accurate characterization of these properties is a cornerstone of rational molecular design and candidate selection.

References

- McLaughlin, J.C. (n.d.). Experiment 27 - Amines and Amides.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- ECHEMI. (n.d.). 1060811-69-9, this compound Formula.

- BLDpharm. (n.d.). 1060811-69-9|this compound.

- PubMed. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.

- Liang, C., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A.

- ECETOC. (n.d.). Assessment of reverse-phase chromatographic methods for determination of partition coefficients.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ResearchGate. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.

- Van der Watt, J. G., & Harrison, S. T. L. (2007). Development of Methods for the Determination of pKa Values. PMC - NIH.

- Al-Ghanim, A. M. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.

- Studylib. (n.d.). Amines and Amides: Properties Lab Manual.

- Echemi. (n.d.). (1-(6-Chloro-pyridin-2-yl)cyclopropyl)amine.

- UCLA Chemistry and Biochemistry. (2000). WebSpectra - Problems in NMR and IR Spectroscopy.

- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing.

- McMahon, R. J., et al. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry.

- Synblock. (n.d.). CAS 1060811-72-4 | 1-(6-Chloro-pyridin-3-YL)-cyclopropylamine.

- Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy QP.

Sources

- 1. echemi.com [echemi.com]

- 2. 1060811-69-9|this compound|BLD Pharm [bldpharm.com]

- 3. CAS 1060811-72-4 | 1-(6-Chloro-pyridin-3-YL)-cyclopropylamine - Synblock [synblock.com]

- 4. echemi.com [echemi.com]

- 5. studylib.net [studylib.net]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ecetoc.org [ecetoc.org]

- 13. researchgate.net [researchgate.net]

- 14. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 15. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Comprehensive Spectroscopic Guide to 1-(6-Chloropyridin-2-yl)cyclopropanamine: Elucidating Structure Through NMR, IR, and MS

Introduction

In the landscape of pharmaceutical and agrochemical research, the precise structural characterization of novel chemical entities is a cornerstone of development. 1-(6-Chloropyridin-2-yl)cyclopropanamine (Molecular Formula: C₈H₉ClN₂, Molecular Weight: 168.62 g/mol ) is a molecule of interest, incorporating a unique combination of a substituted pyridine ring and a cyclopropylamine moiety—structural motifs prevalent in bioactive compounds.[1][2] This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound. The methodologies and interpretations presented herein are designed to serve as a practical resource for researchers, scientists, and professionals in drug development, offering insights grounded in established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

Causality in Experimental Choices

The choice of solvent is critical for NMR analysis. A deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), is used because it is "invisible" in ¹H NMR spectra, preventing interference with the analyte's signals.[3] Tetramethylsilane (TMS) is typically added as an internal standard, providing a reference point at 0.0 ppm from which all other chemical shifts are measured.[3] For primary amines like the target compound, the addition of a few drops of D₂O (deuterium oxide) to the NMR tube is a valuable diagnostic technique. The labile amine protons (-NH₂) will exchange with deuterium, causing their signal to disappear from the ¹H NMR spectrum, thus confirming their identity.[4]

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

-

Pyridyl Protons (3H): The three protons on the 6-chloropyridin-2-yl ring are in a distinct electronic environment due to the electronegative nitrogen and chlorine atoms, causing their signals to appear downfield (higher ppm). They will exhibit characteristic splitting patterns due to coupling with adjacent protons:

-

H-4: Expected to be a triplet (or a doublet of doublets) around δ 7.6-7.8 ppm.

-

H-3 and H-5: Expected to be doublets around δ 7.2-7.4 ppm.

-

-

Amine Protons (2H): The two protons of the primary amine (-NH₂) typically appear as a broad singlet. Its chemical shift is variable (δ 1.5-3.0 ppm) and depends on solvent, concentration, and temperature. This signal will vanish upon D₂O exchange.[4]

-

Cyclopropyl Protons (4H): The four protons on the cyclopropane ring are chemically non-equivalent (diastereotopic) and will appear as complex multiplets in the upfield (aliphatic) region, typically between δ 0.8-1.5 ppm. Their restricted rotation and fixed spatial relationships lead to complex spin-spin coupling.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Pyridyl Carbons (5C):

-

C-2 & C-6: The carbons directly attached to the nitrogen (and chlorine at C-6) are the most deshielded, appearing furthest downfield (δ ~150-160 ppm).

-

C-4: The para-carbon is expected around δ ~138-140 ppm.

-

C-3 & C-5: The meta-carbons will appear at higher field compared to the other ring carbons, around δ ~120-125 ppm.

-

-

Cyclopropyl Carbons (3C):

-

Quaternary C (C-N): The carbon atom of the cyclopropyl ring bonded to both the pyridine ring and the amine group will be a quaternary carbon, appearing around δ 30-40 ppm.

-

CH₂ Carbons: The two methylene carbons of the cyclopropane ring will be roughly equivalent and appear significantly upfield, around δ 10-20 ppm.

-

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyridyl | ~7.6-7.8 | t or dd | 1H | H-4 |

| Pyridyl | ~7.2-7.4 | d | 2H | H-3, H-5 |

| Amine | ~1.5-3.0 | br s | 2H | -NH₂ |

| Cyclopropyl | ~0.8-1.5 | m | 4H | -CH₂CH₂- |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Pyridyl | ~150-160 | C-2, C-6 |

| Pyridyl | ~138-140 | C-4 |

| Pyridyl | ~120-125 | C-3, C-5 |

| Cyclopropyl (Quaternary) | ~30-40 | C-N |

| Cyclopropyl (Methylene) | ~10-20 | -CH₂CH₂- |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard.

-

Mixing: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. A typical acquisition for ¹H NMR involves 16-32 scans, while ¹³C NMR may require several hundred to thousands of scans for adequate signal-to-noise.

-

D₂O Exchange (Optional): After the initial ¹H NMR acquisition, remove the tube, add 1-2 drops of D₂O, shake well, and re-acquire the spectrum to confirm the -NH₂ peak.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Characteristic Vibrational Frequencies

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups.

-

N-H Stretching: As a primary amine (R-NH₂), the molecule will exhibit two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region. These correspond to the asymmetric and symmetric N-H stretching vibrations.[5][6]

-

C-H Stretching:

-

N-H Bending: A key diagnostic peak for primary amines is the N-H "scissoring" vibration, which appears in the 1580-1650 cm⁻¹ range.[5]

-

C=C and C=N Stretching: The pyridine ring will produce a series of characteristic absorptions in the 1400-1600 cm⁻¹ region due to the stretching of its carbon-carbon and carbon-nitrogen double bonds.

-

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1250-1335 cm⁻¹ region, typical for aromatic amines.[8]

-

C-Cl Stretching: A strong absorption in the fingerprint region, generally between 600-800 cm⁻¹, can be attributed to the C-Cl bond.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 (Two bands) | Primary Amine (-NH₂) |

| Aromatic C-H Stretch | > 3000 | Pyridine Ring |

| Aliphatic C-H Stretch | < 3000 | Cyclopropyl Ring |

| N-H Bend (Scissoring) | 1580 - 1650 | Primary Amine (-NH₂) |

| C=C, C=N Stretch | 1400 - 1600 | Pyridine Ring |

| C-N Stretch | 1250 - 1335 | Aryl-Amine |

| C-Cl Stretch | 600 - 800 | Chloro-Aryl |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint.

Interpreting the Mass Spectrum

-

Molecular Ion ([M]⁺): The molecular weight of the compound is 168.62 Da.[1] In a low-resolution mass spectrum, the nominal molecular ion peak will appear at m/z = 168.

-

The Nitrogen Rule: The compound contains two nitrogen atoms (an even number). According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with the observed m/z of 168.[8]

-

Chlorine Isotope Pattern: A definitive feature in the mass spectrum will be the presence of a chlorine isotope pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum will show the molecular ion peak ([M]⁺) at m/z 168 (containing ³⁵Cl) and an "M+2" peak at m/z 170 (containing ³⁷Cl), with the intensity of the M+2 peak being about one-third that of the M peak. This pattern is a powerful confirmation of the presence of a single chlorine atom in the molecule.

-

Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. The fragmentation of this compound is expected to be dominated by cleavages that lead to stable ions.

-

Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of a bond adjacent to the nitrogen atom.[9] Loss of the chloropyridyl radical would lead to a fragment at m/z = 56, corresponding to the [C₃H₆N]⁺ ion.

-

Loss of Amine Group: Cleavage of the C-N bond could result in the loss of an •NH₂ radical, leading to a fragment at m/z = 152.

-

Pyridine Ring Fragmentation: The chloropyridine ring itself can fragment, for example, by losing the chlorine radical (•Cl) to give a fragment at m/z = 133, or by losing HCl to give a fragment at m/z = 132.

-

| Ion (Predicted) | m/z (Mass/Charge) | Identity/Origin |

| [M+2]⁺ | 170 | Molecular ion with ³⁷Cl isotope |

| [M]⁺ | 168 | Molecular ion with ³⁵Cl isotope |

| [M - NH₂]⁺ | 152 | Loss of amino radical |

| [M - Cl]⁺ | 133 | Loss of chlorine radical |

| [Chloropyridyl]⁺ | 112 | C₅H₃ClN⁺ fragment |

| [Cyclopropylamine]⁺ | 56 | Alpha-cleavage product, C₃H₆N⁺ |

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample, typically dissolved in a volatile solvent like methanol or acetonitrile, is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, ejecting an electron to form a positively charged molecular ion ([M]⁺).

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragment ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion at its specific m/z value.

-

Spectrum Generation: The instrument's software plots the relative abundance of the ions against their m/z ratio to generate the mass spectrum.

Conclusion

The collective application of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. IR spectroscopy confirms the presence of the primary amine, aromatic ring, and chloro-substituent. Mass spectrometry establishes the correct molecular weight and elemental composition (specifically the presence of one chlorine and two nitrogen atoms). Finally, NMR spectroscopy provides the definitive and intricate map of the molecular skeleton, confirming the precise connectivity of the chloropyridyl and cyclopropylamine moieties. This integrated spectroscopic approach is indispensable in modern chemical sciences, ensuring the identity, purity, and structural integrity of compounds vital to research and development.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]

-

LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

ACS Publications. (2021, November 15). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

-

Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

AIP Publishing. (2024, September 4). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH 2 torsion. The Journal of Chemical Physics. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropylamine. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dichloropyridine - Optional[15N NMR] - Chemical Shifts. Retrieved from [Link]

-

PubMed. (n.d.). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of the American Oil Chemists' Society. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Retrieved from [Link]

-

ACS Publications. (n.d.). N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Process Research & Development. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern. Retrieved from [Link]

-

ACS Publications. (2022, July 6). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropylamine IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry. PMC. Retrieved from [Link]

-

PubMed. (2019, March 21). Directed Non-targeted Mass Spectrometry and Chemical Networking for Discovery of Eicosanoids and Related Oxylipins. Cell Chemical Biology. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopropylamine. PubChem. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(6-chloropyridin-2-yl)cyclopropane-1-carbonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-[(6-Chloropyridin-3-yl)oxymethyl]cyclopropan-1-amine;hydrochloride. PubChem. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. quora.com [quora.com]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 1-(6-chloropyridin-2-yl)cyclopropan-1-amine (CAS Number: 1060811-69-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(6-chloropyridin-2-yl)cyclopropan-1-amine, a novel building block with significant potential in medicinal chemistry and drug discovery.

Core Chemical Identity and Properties

1-(6-chloropyridin-2-yl)cyclopropan-1-amine, registered under CAS number 1060811-69-9, is a substituted cyclopropylamine derivative featuring a chloropyridine moiety.[1][2][3][4][5] This unique structural combination imparts specific physicochemical properties that make it an attractive starting material for the synthesis of complex molecular architectures.

Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1060811-69-9 | [1][2][3][4][5] |

| IUPAC Name | 1-(6-chloropyridin-2-yl)cyclopropan-1-amine | [1][3] |

| Molecular Formula | C8H9ClN2 | [1][4][6] |

| Molecular Weight | 168.63 g/mol | [1][6] |

| Purity | Typically ≥95% | [1] |

| SMILES | NC1(C2=NC(Cl)=CC=C2)CC1 | [1] |

Synthesis and Manufacturing

While detailed, step-by-step synthetic procedures for 1-(6-chloropyridin-2-yl)cyclopropan-1-amine are not extensively documented in publicly available literature, its structure suggests a plausible synthetic strategy involving the reaction of a suitable chloropyridine precursor with a cyclopropanone equivalent, followed by amination. The availability of this compound for "custom synthesis" from various chemical suppliers indicates that scalable synthetic routes have been developed.[1]

A potential, generalized synthetic workflow is outlined below:

Caption: A plausible synthetic pathway for 1-(6-chloropyridin-2-yl)cyclopropan-1-amine.

Applications in Drug Discovery and Development

The structural motifs present in 1-(6-chloropyridin-2-yl)cyclopropan-1-amine, namely the constrained cyclopropylamine and the versatile chloropyridine ring, are of significant interest in medicinal chemistry. The cyclopropylamine group can serve as a bioisostere for larger, more flexible moieties, potentially improving metabolic stability and binding affinity. The chlorine atom on the pyridine ring provides a handle for further chemical modifications, such as cross-coupling reactions, to introduce additional diversity and modulate pharmacological properties.

While specific therapeutic applications for compounds directly derived from 1-(6-chloropyridin-2-yl)cyclopropan-1-amine are not yet widely reported, its potential as a key intermediate in the synthesis of spatially-defined macrocyclic compounds for drug discovery has been noted.[7][8] Such macrocycles are valuable tools for identifying agonists or antagonists of challenging biological targets like G-protein coupled receptors.[7][8]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 1-(6-chloropyridin-2-yl)cyclopropan-1-amine. The available safety data sheets (SDS) indicate that this compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and eye protection, should be worn.[2][6]

Future Directions

The unique combination of a rigid cyclopropylamine scaffold and a functionalized aromatic ring in 1-(6-chloropyridin-2-yl)cyclopropan-1-amine positions it as a valuable building block for the next generation of therapeutic agents. Further research into its applications in the synthesis of novel chemical entities, particularly in the areas of oncology, neuroscience, and infectious diseases, is warranted. The development and publication of detailed synthetic protocols and a broader characterization of its reactivity profile would further enhance its utility for the scientific community.

References

- 1-(6-chloropyridin-2-yl)cyclopropanamine 95% | CAS: 1060811-69-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZEoD2a1QM46NTAYWEwWpiwRzYI1OBRDNTfw1-u9FedlnaPR_HlwaophuT3ImkOdvs3GEKsTIMkuPP29KV22QtqqGpXOp-fsOwJAsIch4utC91eQR6CBnq8Llg_wsFoidEHKadWqBUBT64HmLjUT1QSDsLMFDkFSTI94O8quvCUm3rzQb-DLsd]

- This compound SDS, 1060811-69-9 ... [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF69V3U0xzZ4rFgh0SpCMzqURMqZ3Ve0E_O4_BVT9qPYYbnY2_EdDFKob9Nv6ZCnuN4OptuJ13eRON_gVJ_RtPXLHrzCcJWRrm9A2dTEx3dpYC5nnRNephk8CebKThHrIESyIdHOltlfBlTvFS42b0ev3pf_6ySB-noHUxjCIVA5ElbpqXFnNOH2UpLBqzSkA==]

- Matrix Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlH2SlWMzzo9Ao7Ap2fhRrPe2HXLyppbN3hDLc96keZNVNzILtmXHjBWpBoBqnLwpPp8Tbo-bowq7xwyG9t-goP5ssaXn1vhcQoKXiCGUoG8Kbe_EN83BsUuRfvrN5NVuoLdVcUOvwIrc03F4DVapU]

- 1-(6-chloropyridin-2-yl)cyclopropan-1-amine - C8H9ClN2 ... [URL: https://vertexaisearch.cloud.google.

- 1060811-69-9, this compound ... - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm7cKV75vh_pTRWGIn7caTRvCs0fpuHzaHuFc0AZDlAerJoPfnt59Zb848HkRCtgSRZyRwFLGd67A_1ByhsiDR5ufZ-TDbw5eHN--dHEcGWu55CiuBy7o7xvtR26zcVr86BvNuo_bbAPsoGON1aM-jd9PVLfzycRRoEh9VYSWss9Te4nU8qLwInth6i-XVB-wVjYXA]

- This compound CAS#: 1060811-69-9. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEp77WoRY_wzzbTy5ADM7HYdsl2TiU7fRh12roJbaDqNNGcOszjVW_VaIOCdqp4Y7BbIJMWDz0-lppYUtbf0CJPV9sJKJeqF5ZAUgT0AylcDLxVV-ZDiID_NbYiRv1E0GpXW6zPhwzxs6JPifRCrcnEsGyWswNwoitB5uQ69KVx]

- EP2319859B1 - Spatially-defined macrocyclic compounds useful for drug discovery - Google Patents. [URL: https://patents.google.

- EP1648922B3 - Spatially-defined macrocyclic compounds useful for drug discovery - Google Patents. [URL: https://patents.google.

Sources

- 1. This compound 95% | CAS: 1060811-69-9 | AChemBlock [achemblock.com]

- 2. echemi.com [echemi.com]

- 3. 1-(6-chloropyridin-2-yl)cyclopropan-1-amine - C8H9ClN2 | CSSB00000100721 [chem-space.com]

- 4. echemi.com [echemi.com]

- 5. This compound CAS#: 1060811-69-9 [m.chemicalbook.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. EP2319859B1 - Spatially-defined macrocyclic compounds useful for drug discovery - Google Patents [patents.google.com]

- 8. EP1648922B3 - Spatially-defined macrocyclic compounds useful for drug discovery - Google Patents [patents.google.com]

solubility and stability of 1-(6-Chloropyridin-2-yl)cyclopropanamine

An In-Depth Technical Guide to the Solubility and Stability of 1-(6-Chloropyridin-2-yl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a novel molecule of significant interest in the pharmaceutical and agrochemical sectors. Its unique structure, combining a reactive cyclopropylamine moiety with a functionalized chloropyridine ring, presents both opportunities and challenges for its development as a lead compound. A thorough understanding of its fundamental physicochemical properties, namely solubility and stability, is paramount for its successful application. This guide provides a comprehensive analysis of the predicted solubility and stability characteristics of this compound based on the established properties of its structural analogs. Furthermore, it outlines detailed, field-proven experimental protocols to empirically determine these critical parameters, enabling researchers to accelerate their development programs with confidence.

Introduction: The Scientific Rationale

The rational design of bioactive molecules frequently involves the strategic combination of well-characterized pharmacophores. In the case of this compound, the fusion of the cyclopropylamine and 6-chloropyridine motifs suggests a molecule with potential applications ranging from enzyme inhibition to targeted covalent modification. Cyclopropylamines are known to be valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The strained three-membered ring and the nucleophilic amino group confer a unique reactivity profile. The 6-chloropyridine ring, a common feature in many bioactive compounds, offers a site for further chemical modification and can influence the molecule's overall electronic and pharmacokinetic properties.

This guide is structured to provide a deep dive into the core physicochemical attributes that will govern the behavior of this compound in a research and development setting. We will first explore its predicted solubility profile, a critical factor for formulation and bioavailability, by drawing parallels with structurally related compounds. Subsequently, we will delve into its anticipated stability, identifying potential degradation pathways and proposing strategies for its mitigation. The latter half of this guide is dedicated to providing robust, step-by-step experimental protocols for the empirical determination of these properties, empowering researchers to generate the high-quality data necessary for informed decision-making.

Predicted Physicochemical Properties of this compound

A summary of the basic molecular properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1060811-69-9 | [1][2] |

| Molecular Formula | C₈H₉ClN₂ | [1][2] |

| Molecular Weight | 168.62 g/mol | [1] |

Solubility Profile: A Predictive Analysis

The parent compound, cyclopropylamine, is reported to be miscible with water and a range of organic solvents, including methanol, ethanol, benzene, and toluene. This suggests that the cyclopropylamine moiety will contribute favorably to the solubility of the target molecule. Additionally, a structurally similar compound, N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, is described as having "excellent solubility in organic solvents."[3]

Based on this information, it is predicted that this compound will exhibit good solubility in a variety of organic solvents, particularly polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as alcohols like methanol and ethanol. Its solubility in aqueous media is expected to be pH-dependent due to the presence of the basic amino group. At acidic pH, the amine will be protonated, forming a more soluble salt.

Proposed Experimental Protocol for Solubility Determination

To empirically determine the solubility of this compound, a standardized shake-flask method is recommended. This protocol is designed to provide accurate and reproducible results.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (purity >98%)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile, DMSO, DMF)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometry)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Ensure that there is undissolved solid present in each vial to confirm saturation.

-

-

Equilibration:

-

Securely cap the vials and place them on an orbital shaker.

-

Incubate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Preparation:

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to pellet any remaining suspended solids.

-

-

Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Calculate the solubility in each solvent based on the measured concentration and the dilution factor.

-

Data Presentation:

The results should be presented in a clear and concise table, as shown below.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | |

| PBS (pH 7.4) | 37 | |

| 0.1 N HCl | 25 | |

| Methanol | 25 | |

| Ethanol | 25 | |

| Acetonitrile | 25 | |

| DMSO | 25 | |

| DMF | 25 |

Stability Assessment: Identifying Potential Liabilities

The chemical stability of a compound is a critical parameter that influences its shelf-life, formulation, and in vivo fate. The structure of this compound suggests several potential degradation pathways that warrant investigation.

The cyclopropylamine moiety, while generally stable under standard conditions, can be susceptible to ring-opening reactions under certain enzymatic or oxidative conditions. The chloropyridine ring is a known chromophore and may be susceptible to photodegradation. Studies on 2-chloropyridine have shown that it can undergo degradation upon exposure to light, forming various byproducts.[4] Furthermore, compounds containing the chloropyridine moiety, such as some neonicotinoid insecticides, are known to be susceptible to microbial degradation.[5][6]

Therefore, a comprehensive stability assessment should evaluate the impact of pH, temperature, light, and oxidative stress on the integrity of this compound.

Proposed Experimental Protocol for Stability Studies

A forced degradation study is a powerful tool to identify potential degradation products and establish the intrinsic stability of a molecule.

Objective: To evaluate the stability of this compound under various stress conditions and to identify major degradation products.

Materials:

-

This compound (purity >98%)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Temperature-controlled ovens

-

HPLC-MS/MS system for analysis

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at an elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60 °C).

-

Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points:

-

Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

-

Sample Analysis:

-

Neutralize the acid and base hydrolysis samples before analysis.

-

Analyze all samples by a stability-indicating HPLC-MS/MS method. This method should be capable of separating the parent compound from its degradation products.

-

-

Data Analysis:

-

Quantify the amount of the parent compound remaining at each time point.

-

Identify and, if possible, characterize the major degradation products using mass spectrometry.

-

Data Presentation:

The results can be summarized in a table and visualized in a graph.

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Products (m/z) |

| 0.1 N HCl, 60 °C | 0 | 100 | - |

| 24 | |||

| 0.1 N NaOH, 60 °C | 0 | 100 | - |

| 24 | |||

| 3% H₂O₂, RT | 0 | 100 | - |

| 24 | |||

| 60 °C | 0 | 100 | - |

| 24 | |||

| Photostability | 0 | 100 | - |

| 24 |

Visualization of Key Workflows

To further clarify the proposed experimental designs, the following diagrams illustrate the logical flow of the solubility and stability studies.

Caption: Workflow for Forced Degradation Stability Study.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the predicted , grounded in the scientific principles of structure-property relationships. While predictive in nature, the analysis herein offers valuable insights for researchers embarking on the development of this promising molecule. The detailed experimental protocols provided serve as a robust starting point for the empirical determination of these critical physicochemical parameters.

Future work should focus on the execution of these protocols to generate a comprehensive, data-rich profile for this compound. The identification and characterization of any degradation products will be crucial for understanding its potential liabilities and for the development of stable formulations. Furthermore, a thorough investigation into its solid-state properties, such as polymorphism and hygroscopicity, will be essential for its advancement as a viable drug candidate or agrochemical.

References

-

AA Blocks. (n.d.). 1-[(6-chloropyridin-2-yl)methyl]cyclopropan-1-amine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 2-[1-(6-Chloropyridin-2-yl)cyclopropyl]ethan-1-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. PubMed. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Retrieved from [Link]

-

Norwegian University of Science and Technology. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino-1‐propanol for Postcombustion CO2 Capture. NTNU Open. Retrieved from [Link]

-

ResearchGate. (2024). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

Sources

- 1. 1060811-69-9|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. guidechem.com [guidechem.com]

- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 1-(6-Chloropyridin-2-yl)cyclopropanamine

Abstract

In the landscape of modern drug discovery, the intricate dance of molecular interactions governs therapeutic efficacy. Understanding these interactions at a quantum level provides unparalleled insight into a molecule's behavior, guiding the rational design of novel pharmaceuticals. This technical guide offers a comprehensive exploration of the quantum chemical calculations for 1-(6-chloropyridin-2-yl)cyclopropanamine, a molecule of interest within medicinal chemistry. We will delve into the theoretical underpinnings, present a detailed computational workflow, and interpret the resulting data to elucidate the electronic structure and potential reactivity of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for deeper molecular understanding.

Introduction: The Significance of this compound in Medicinal Chemistry

The molecular scaffold of this compound incorporates several key features that are of significant interest in medicinal chemistry. The chloropyridine moiety is a common heterocyclic ring system found in numerous bioactive compounds, often contributing to binding interactions with biological targets. The cyclopropylamine group introduces a strained three-membered ring, which can impart unique conformational rigidity and metabolic stability.[1] The combination of these fragments suggests a molecule with the potential for specific and potent biological activity. A thorough understanding of its electronic properties through quantum chemical calculations can provide invaluable insights into its reactivity, intermolecular interactions, and potential as a drug candidate.

Theoretical Foundations: A Primer on Quantum Chemical Methods

Quantum chemical calculations provide a powerful lens through which to examine the electronic structure and properties of molecules. These methods solve the Schrödinger equation, albeit with approximations, to yield a wealth of information that is often inaccessible through experimental means alone.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.[2][3] Unlike traditional wave function-based methods, DFT focuses on the electron density as the fundamental variable. The core principle of DFT is that the ground-state energy of a many-electron system is a unique functional of its electron density.

The practical application of DFT involves the use of exchange-correlation functionals, which approximate the complex many-body effects of electron exchange and correlation. The choice of functional is a critical aspect of any DFT calculation, with a "Jacob's ladder" of functionals offering increasing accuracy at a higher computational expense. For a molecule like this compound, hybrid functionals such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, often provide a good compromise between accuracy and efficiency.[4]

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method provides a foundational, albeit less accurate, starting point for many quantum chemical calculations.[5] It treats each electron as moving in the average field of all other electrons, neglecting the instantaneous electron-electron correlation. While HF calculations can be computationally inexpensive, they often fail to capture subtle electronic effects, particularly those involving non-covalent interactions.[6]

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF approximation by including electron correlation.[6][7][8] These methods are generally more accurate than DFT but come with a significantly higher computational cost, making them more suitable for smaller systems or for benchmarking the accuracy of DFT functionals.

The Role of Basis Sets

In any quantum chemical calculation, the molecular orbitals are represented as a linear combination of a set of pre-defined mathematical functions known as a basis set.[9][10][11] The choice of basis set is crucial, as it dictates the flexibility the calculation has to describe the distribution of electrons in the molecule.

Basis sets are typically composed of Gaussian-type orbitals and are categorized by their size and the types of functions they include.[12]

-

Minimal Basis Sets (e.g., STO-3G): Contain the minimum number of functions required to describe the core and valence electrons of each atom. They are computationally very fast but generally provide only qualitative results.

-

Split-Valence Basis Sets (e.g., 6-31G): Use multiple functions to describe the valence electrons, allowing for more flexibility in describing chemical bonds.

-

Polarization and Diffuse Functions: The addition of polarization functions (e.g., denoted by (d,p) or **) allows orbitals to change shape, while diffuse functions (e.g., denoted by + or ++) are important for describing weakly bound electrons and anions. For a molecule containing heteroatoms and potential for hydrogen bonding, a basis set such as 6-311+G(d,p) is often a good choice.

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed, self-validating protocol for performing quantum chemical calculations on this compound.

Software Selection

A variety of software packages are available for performing quantum chemical calculations. Some of the most widely used include:

-

Gaussian: A comprehensive and widely used suite of programs.

-

ORCA: A powerful and versatile quantum chemistry program package that is free for academic use.

-

GAMESS: A general ab initio quantum chemistry package.

-

Schrödinger Suite: A commercial platform with a user-friendly interface and a focus on drug discovery applications.[13]

For this guide, we will outline a general procedure that is applicable to most of these packages.

Experimental Protocol: Computational Workflow

The following workflow provides a robust and reliable approach to the quantum chemical analysis of this compound.

Caption: A generalized workflow for quantum chemical calculations.

Step 1: Building the Initial 3D Structure The first step is to generate an initial three-dimensional structure of this compound. This can be done using molecular building software such as Avogadro, ChemDraw, or the graphical user interface of the chosen quantum chemistry package.